N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide

CAS No.: 1694076-93-1

Cat. No.: VC2884065

Molecular Formula: C8H6F4N2O

Molecular Weight: 222.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1694076-93-1 |

|---|---|

| Molecular Formula | C8H6F4N2O |

| Molecular Weight | 222.14 g/mol |

| IUPAC Name | N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide |

| Standard InChI | InChI=1S/C8H6F4N2O/c9-4-1-5(13)3-6(2-4)14-7(15)8(10,11)12/h1-3H,13H2,(H,14,15) |

| Standard InChI Key | ZNJRVENSDVESBS-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1NC(=O)C(F)(F)F)F)N |

| Canonical SMILES | C1=C(C=C(C=C1NC(=O)C(F)(F)F)F)N |

Introduction

Chemical Structure and Properties

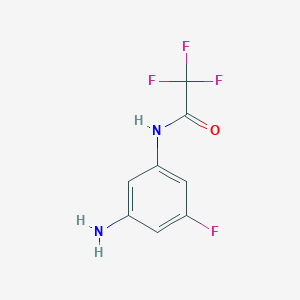

N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide is characterized by its distinctive molecular structure, which consists of a phenyl ring substituted with an amino group at position 3 and a fluorine atom at position 5, along with a trifluoroacetamide functional group. The compound's key chemical and physical properties are summarized in the table below:

| Property | Value |

|---|---|

| CAS Number | 1694076-93-1 |

| Molecular Formula | C₈H₆F₄N₂O |

| Molecular Weight | 222.14 g/mol |

| IUPAC Name | N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide |

| Standard InChI | InChI=1S/C8H6F4N2O/c9-4-1-5(13)3-6(2-4)14-7(15)8(10,11)12/h1-3H,13H2,(H,14,15) |

| Standard InChIKey | ZNJRVENSDVESBS-UHFFFAOYSA-N |

| SMILES | O=C(NC1=CC(F)=CC(N)=C1)C(F)(F)F |

| MDL Number | MFCD28125020 |

Synthesis Methodology

Industrial Production

For industrial-scale production, the synthesis of N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide utilizes large-scale reactors with precise control over reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain consistent quality across production batches.

Research Applications

Pharmaceutical Research

N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide has emerged as a valuable compound in drug discovery and development processes. Its unique structural features make it particularly suitable for pharmaceutical research applications:

-

The trifluoroacetamide group can form hydrogen bonds with biological molecules, potentially enhancing binding affinity to specific targets

-

The fluorine substituents may contribute to metabolic stability

-

The amino group provides a site for further functionalization in the development of more complex drug candidates

| Code | Precautionary Statement |

|---|---|

| P101 | If medical advice is needed, have product container or label at hand |

| P102 | Keep out of reach of children |

| P103 | Read label before use |

Future Research Directions

Structure-Activity Relationship Studies

Further research on N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide could focus on establishing structure-activity relationships to better understand how its unique chemical structure influences its biological activity. This would involve synthesizing a series of structural analogs with variations in the substitution pattern and evaluating their biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume